Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)-
Overview
Description
Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- is a chiral compound with significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- typically involves the use of 2-(Chlorophenyl) Cyclopentylmethanone as a starting material . The synthetic route includes several steps, such as the introduction of amino and hydroxyl groups under controlled conditions. Specific reagents and catalysts are employed to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an antidepressant.
Medicine: Investigated for its therapeutic potential in treating psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- involves its interaction with specific molecular targets and pathways. It is known to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and neurotransmission . By modulating the activity of this receptor, the compound can exert antidepressant effects and influence other neurological processes.
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known NMDA receptor antagonist with similar structural features.
Hydroxynorketamine: A metabolite of ketamine with distinct pharmacological properties.
Uniqueness
Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-, (2S-cis)- is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other related compounds.
Properties
IUPAC Name |
(2S,6S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBVGSWSOJBYGC-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)[C@](C1)(C2=CC=CC=C2Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95342-35-1 | |
Record name | Hydroxynorketamine, (2S,6S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095342351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYNORKETAMINE, (2S,6S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7MB1GM2IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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